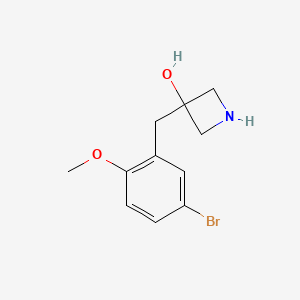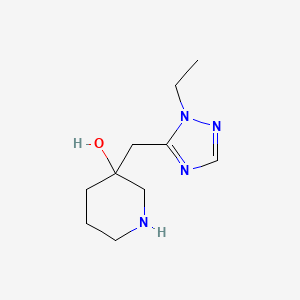
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a triazole ring substituted with an ethyl group. The combination of these two rings imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkyl halides, amines, and thiols.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. The presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, making it a potential candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Triazole derivatives have been explored as inhibitors of various enzymes and receptors, and the piperidine ring can improve the compound’s pharmacokinetic properties .
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes and reach its targets. The combined effect of these two rings allows the compound to exert its biological activities through multiple pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-1,2,4-Triazol-5-yl)methanamine: This compound features a triazole ring substituted with a methanamine group. It shares the triazole functionality but lacks the piperidine ring.
3-(1H-1,2,4-Triazol-5-yl)piperidine: This compound features a triazole ring directly attached to a piperidine ring without the ethyl group. It shares the piperidine functionality but lacks the ethyl substitution.
1-Ethyl-1H-1,2,4-triazole: This compound features a triazole ring substituted with an ethyl group. It shares the ethyl substitution but lacks the piperidine ring.
Uniqueness
The uniqueness of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol lies in its combination of a triazole ring, an ethyl group, and a piperidine ring. This combination imparts unique chemical and biological properties to the compound, making it a valuable building block for the synthesis of more complex molecules and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
3-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C10H18N4O/c1-2-14-9(12-8-13-14)6-10(15)4-3-5-11-7-10/h8,11,15H,2-7H2,1H3 |
Clé InChI |
YLWBKJZZNIGKIR-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CC2(CCCNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


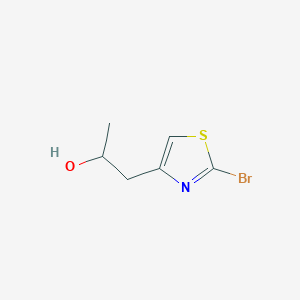

![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
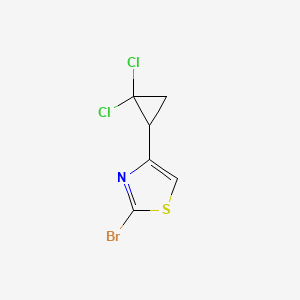
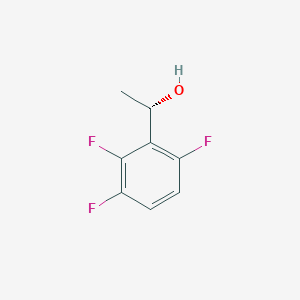
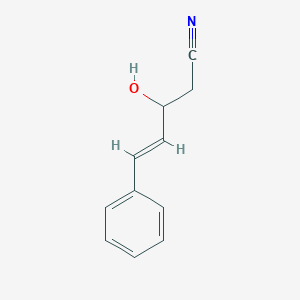

![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
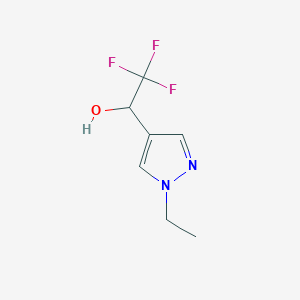
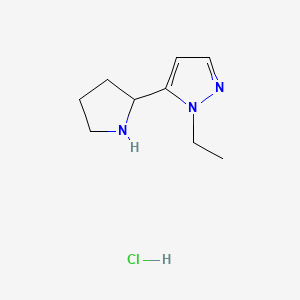
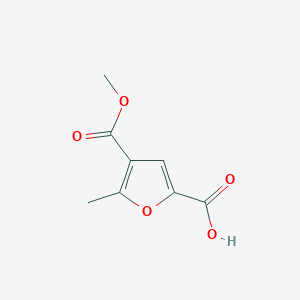
![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B15321777.png)
![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
